molecular formula C10H14O3S B11892217 Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate

Cat. No.: B11892217
M. Wt: 214.28 g/mol
InChI Key: XCQQTZMMVPFITJ-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-5-thiaspiro[34]octane-7-carboxylate is a chemical compound with the molecular formula C10H14O3S It is characterized by a spirocyclic structure containing a sulfur atom and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate typically involves the reaction of a suitable thiol with a cyclohexanone derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the spirocyclic structure. The esterification step involves the reaction of the resulting carboxylic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate involves its interaction with specific molecular targets. The sulfur atom in the spirocyclic structure can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their activity. Additionally, the ester group can undergo hydrolysis to release the active carboxylic acid, which may interact with cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate is unique due to the presence of a sulfur atom in its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

ethyl 6-oxo-5-thiaspiro[3.4]octane-7-carboxylate

InChI

InChI=1S/C10H14O3S/c1-2-13-8(11)7-6-10(4-3-5-10)14-9(7)12/h7H,2-6H2,1H3

InChI Key

XCQQTZMMVPFITJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2(CCC2)SC1=O

Origin of Product

United States

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